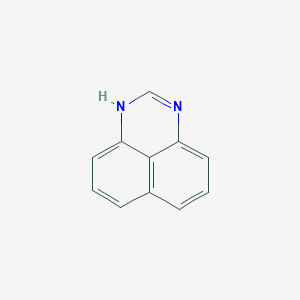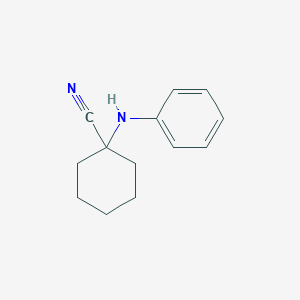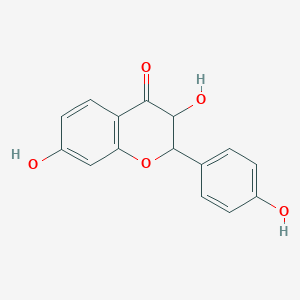
Pyrromethene 546
Overview
Description
Pyrromethene 546, also known as BODIPY 493/503, is a chemical compound with the empirical formula C14H17BF2N2 . It is known for its fluorescence properties and has been used as a thermal probe to measure the temperature of microfluid .
Synthesis Analysis
While specific synthesis methods for Pyrromethene 546 were not found in the search results, it’s worth noting that the synthesis of similar compounds has been reported .Molecular Structure Analysis
The molecular structure of Pyrromethene 546 is characterized by the presence of boron, fluorine, and nitrogen atoms in addition to carbon and hydrogen . The compound has a molecular weight of 262.11 .Chemical Reactions Analysis
Pyrromethene 546 is known for its fluorescence properties. It has been found that adding sorbitol, fluorescence anisotropy increases, and fluorescence lifetime decreases . It has also been found that Pyrromethene 546 has a potential to be used as a thermal probe to measure the temperature of microfluid .Physical And Chemical Properties Analysis
Pyrromethene 546 has a molecular weight of 262.11 . It has been used in fluorescence studies, and its fluorescence properties have been extensively analyzed .Scientific Research Applications
Thermal Probing in Microfluidics
Pyrromethene 546 has been identified as a potential thermal probe for measuring the temperature of microfluids. This application takes advantage of the compound’s fluorescence anisotropy properties . When sorbitol is added to the solution containing Pyrromethene 546, there is an increase in fluorescence anisotropy and temperature sensitivity, making it a valuable tool for precise temperature measurements in microfluidic devices .
Biological Sciences: Protein Folding and Interactions
In biological sciences, Pyrromethene 546’s fluorescence anisotropy is used to study protein folding states, molecular binding, and protein-protein interactions. This technique is crucial for understanding the dynamics of biological molecules and can be applied to research in areas such as polymer aggregation and neurodegenerative diseases like Parkinson’s .
Laser Dye Solvent Applications
The compound is mentioned in several patents for its use as a laser dye solvent. Its unique properties make it suitable for enhancing the performance of laser dyes, which are used in a variety of scientific and industrial applications .
Staining and Tracing of Neutral Lipids
Pyrromethene 546 can be used as a stain for neutral lipids due to its nonpolar structure and long-wavelength absorption and fluorescence properties. It serves as a tracer for oil and other nonpolar lipids, which is essential for studies involving lipid metabolism and cell membrane structures .
Liquid Crystal Displays: Tunable Emission
The compound’s derivatives, such as Pyrromethene-650, have been used in nematic liquid crystals to achieve widely tunable amplified spontaneous emission. This application is significant for the development of advanced liquid crystal displays and optical communication technologies .
Fluorescence Lifetime Studies
Pyrromethene 546 is used in fluorescence lifetime studies to understand the effects of molecular structure on fluorescence properties. By comparing it with similar compounds, researchers can gain insights into how structural changes affect temperature sensitivity and fluorescence lifetime .
Mechanism of Action
Target of Action
Pyrromethene 546 is primarily used as a fluorescent probe . It localizes to polar lipids in cells, specifically staining lipid droplets . This makes it a valuable tool for labeling cellular neutral lipid contents in both live and fixed cell applications .
Mode of Action
The compound works by absorbing light at a specific wavelength (493 nm) and then re-emitting it at a longer wavelength (519 nm) . This property is utilized in fluorescence microscopy to visualize the distribution of lipids within cells .
Pharmacokinetics
Its solubility in various solvents has been documented . For instance, it has a solubility of 120 mg/liter in methanol .
Result of Action
The primary result of Pyrromethene 546’s action is the visualization of lipid droplets within cells . This can aid in the study of lipid metabolism, cellular energy storage, and other related biological processes .
Action Environment
The action of Pyrromethene 546 can be influenced by various environmental factors. For instance, the addition of sorbitol to the solution containing the dye can increase its fluorescence anisotropy and decrease its fluorescence lifetime . This suggests that the compound’s action can be modulated by the chemical environment .
Future Directions
properties
IUPAC Name |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHPEGNOPSARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563812 | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrromethene 546 | |
CAS RN |
121207-31-6 | |
| Record name | Pyrromethene 546 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
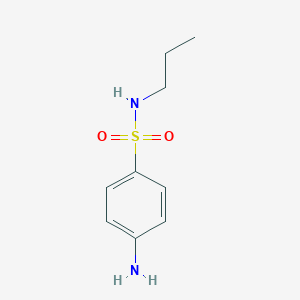
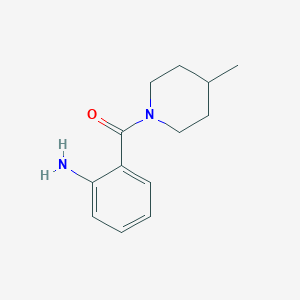
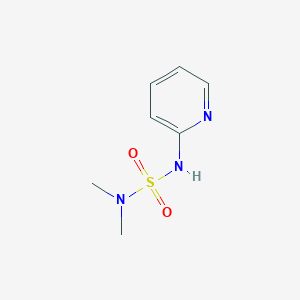
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
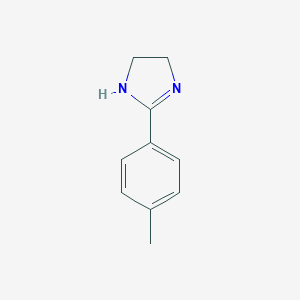
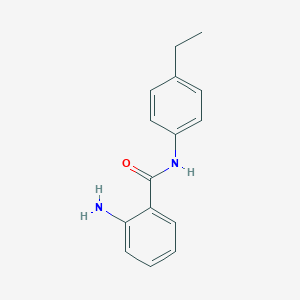

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
